Cas no 74832-57-8 (Fludarabine triphosphate)

Fludarabine triphosphate structure
Fludarabine triphosphate structure
Productnaam:Fludarabine triphosphate
CAS-nummer:74832-57-8
MF:C10H15FN5O13P3
MW:525.1715
CID:564173
PubChem ID:22842095

Fludarabine triphosphate Chemische en fysische eigenschappen

Naam en identificatie

    • 9H-Purin-6-amine,2-fluoro-9-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-arabinofuranosyl]-
    • 2-fluoro-araATP
    • [[(2R,3S,4S)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
    • 2-Fluoro-9-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine
    • 9-beta-D-Arabinofuranosyl-2-fluoroadenine 5'-triphosphate
    • 9-.BETA.-D-ARABINOFURANOSYL-2-FLUOROADENINE 5'-TRIPHOSPHATE
    • 74832-57-8
    • Fludarabine-TRIPHOSPHATE
    • Fludarabine triphosphate
    • AKOS040758327
    • UNII-Z2ANO885BI
    • F-Ara-ATP
    • Z2ANO885BI
    • HFD
    • 2-fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-beta-D-arabinofuranosyl}-9H-purin-6-a mine
    • CHEMBL4570249
    • 2-F-Araatp
    • SCHEMBL8923315
    • CS-0132814
    • 2-fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-beta-D-arabinofuranosyl}-9H-purin-6-a
    • 9H-Purin-6-amine, 2-fluoro-9-(5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-arabinofuranosyl)-
    • 9H-PURIN-6-AMINE, 2-FLUORO-9-(5-O-(HYDROXY((HYDROXY(PHOSPHONOOXY)PHOSPHINYL)OXY)PHOSPHINYL)-.BETA.-D-ARABINOFURANOSYL)-
    • 2-fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-beta-D-arabinofuranosyl}-9H-purin-6-amine
    • HY-136650
    • 9beta-D-Arabinofuranosyl-2-fluoroadenine 5'-triphosphate
    • 9-.BETA.-D-ARABINOFURANOSYL-2-FLUOROADENINE TRIPHOSPHATE
    • [[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
    • Inchi: 1S/C10H15FN5O13P3/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6+,9?/m1/s1
    • InChI-sleutel: PIOKUWLZUXUBCO-PTSYZVBVSA-N
    • LACHT: P(=O)(O[H])(OP(=O)(O[H])OP(=O)(O[H])O[H])OC([H])([H])[C@]1([H])[C@]([H])([C@@]([H])(C([H])(N2C([H])=NC3=C(N([H])[H])N=C(N=C23)F)O1)O[H])O[H]

Berekende eigenschappen

  • Exacte massa: 524.98632471g/mol
  • Monoisotopische massa: 524.98632471g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 18
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 8
  • Complexiteit: 836
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -5.3
  • Topologisch pooloppervlak: 279

Fludarabine triphosphate Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Biosynth
FA103525-2 mg
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74832-57-8
2mg
$173.58 2023-01-05
Biosynth
FA103525-5 mg
Fludarabine triphosphate trisodium
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5mg
$333.60 2023-01-05
A2B Chem LLC
AE05240-2mg
3,3-dimethyl-1-(4-methylphenyl)triaz-1-ene
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2mg
$263.00 2024-04-19
A2B Chem LLC
AE05240-25mg
3,3-dimethyl-1-(4-methylphenyl)triaz-1-ene
74832-57-8
25mg
$1038.00 2024-04-19
A2B Chem LLC
AE05240-1mg
3,3-dimethyl-1-(4-methylphenyl)triaz-1-ene
74832-57-8
1mg
$213.00 2024-04-19
Biosynth
FA103525-10 mg
Fludarabine triphosphate trisodium
74832-57-8
10mg
$533.60 2023-01-05
A2B Chem LLC
AE05240-10mg
3,3-dimethyl-1-(4-methylphenyl)triaz-1-ene
74832-57-8
10mg
$600.00 2024-04-19
Biosynth
FA103525-25 mg
Fludarabine triphosphate trisodium
74832-57-8
25mg
$1,000.75 2023-01-05
Biosynth
FA103525-1 mg
Fludarabine triphosphate trisodium
74832-57-8
1mg
$120.08 2023-01-05
A2B Chem LLC
AE05240-5mg
3,3-dimethyl-1-(4-methylphenyl)triaz-1-ene
74832-57-8
5mg
$413.00 2024-04-19
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